molecular formula C24H34N6O2 B12713492 Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- CAS No. 151722-78-0

Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-

Cat. No.: B12713492
CAS No.: 151722-78-0
M. Wt: 438.6 g/mol
InChI Key: JHUMIOLKQACMOG-UHFFFAOYSA-N
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Description

Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrrole ring fused with a pyrimidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

  • Formation of the pyrrolo(3,4-c)pyrrole core through cyclization reactions.
  • Introduction of the butyl and dimethyl substituents via alkylation reactions.
  • Attachment of the pyrimidinyl-piperazinyl moiety through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes or receptors can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets can lead to the development of new treatments for various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused pyrrole and pyrimidine rings. Examples include:

  • Pyrrolo(2,3-d)pyrimidine derivatives
  • Pyrrolo(3,4-b)pyridine derivatives
  • Pyrrolo(3,4-c)quinoline derivatives

Uniqueness

The uniqueness of Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- lies in its specific substitution pattern and the presence of the pyrimidinyl-piperazinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

151722-78-0

Molecular Formula

C24H34N6O2

Molecular Weight

438.6 g/mol

IUPAC Name

2-butyl-1,3-dimethyl-5-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]pyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C24H34N6O2/c1-4-5-12-29-18(2)20-21(19(29)3)23(32)30(22(20)31)13-7-6-11-27-14-16-28(17-15-27)24-25-9-8-10-26-24/h8-10H,4-7,11-17H2,1-3H3

InChI Key

JHUMIOLKQACMOG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C(=C1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NC=CC=N4)C

Origin of Product

United States

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